molecular formula C7H9N3O B1286641 6-amino-N-methylpyridine-3-carboxamide CAS No. 94924-86-4

6-amino-N-methylpyridine-3-carboxamide

Cat. No. B1286641
CAS RN: 94924-86-4
M. Wt: 151.17 g/mol
InChI Key: LFADRQCVDIWFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridinecarboxamide derivatives involves various chemical reactions, including the use of acyl chloride reactions and amide hydrolysis. For instance, the synthesis of monoamide isomers from 6-(methoxycarbonyl)pyridine-2-carboxylic acid and 2-amino-N-methylpyridine using acyl chloride reaction is discussed, which could be relevant to the synthesis of 6-amino-N-methylpyridine-3-carboxamide . Additionally, the synthesis of 6-carboxamides from substituted benzylchlorides and chloroacetic acid is described, which provides a method for obtaining novel derivatives with potential antimicrobial activity . A practical synthetic route to a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, from 2,6-dichloro-3-trifluoromethylpyridine is also presented, highlighting the regioselectivity and conversion of functional groups .

Molecular Structure Analysis

The structural characterization of pyridinecarboxamide derivatives is typically performed using spectroscopic techniques such as Fourier Transform Infrared (FT-IR), 1H and 13C Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy. These techniques allow for the determination of the molecular structure and the identification of functional groups present in the compound. The inductive effects contributed by methyl substituted groups at the pyridine ring have been studied, which can influence the electronic properties and reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of pyridinecarboxamide derivatives includes amide hydrolysis, which can occur without the assistance of acid or base, leading to the formation of aminopyridinium carboxylate salts. This reaction is significant as it can produce hydrogen-bonded polymeric chains, which have implications for the material properties of the compound . The presence of a hydrogen atom adjacent to the nitro function is important for anticoccidial activity, and the introduction of a methyl group to the adjacent position of the CONH2 function can enhance this activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxamide derivatives, such as solubility, melting point, and stability, are influenced by the molecular structure and the nature of substituents on the pyridine ring. The antimicrobial activity of these compounds has been evaluated, with some derivatives showing more activity than reference drugs against certain strains of bacteria and fungi . The presence of different substituents can also affect the electronic properties and hydrogen bonding capabilities of the compounds, which are important for their biological activities and interactions with biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis Improvements : Research has been conducted on improving the synthesis processes of related compounds, like 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, which is synthesized using 2-chloro-3-amino-4-methylpyridine and 2-chloropyridine-3-carboxylic acid under optimal conditions (Yang-Heon Song, 2007).
  • Homogeneous Catalytic Aminocarbonylation : Various primary and secondary amines, including amino acid methyl esters, have been used in palladium-catalysed aminocarbonylation of related compounds, such as 2-iodopyridine, 3-iodopyridine, and iodopyrazine, to produce N-substituted nicotinamides and related compounds (A. Takács, B. Jakab, A. Petz, L. Kollár, 2007).

Biomedical Research

  • Non-linear Optical (NLO) and Molecular Docking Studies : Compounds synthesized through water-mediated reactions, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, have been characterized using FT-IR, NMR, and X-ray diffraction. These compounds have potential applications in NLO properties and molecular docking analyses, which are critical in drug discovery (R. Jayarajan, R. Satheeshkumar, Thirumalaswamy Kottha, Sabarinathan Subbaramanian, K. Sayın, G. Vasuki, 2019).
  • Antimicrobial Activity : A study on the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, similar in structure to 6-amino-N-methylpyridine-3-carboxamide, revealed significant activity against various microorganisms, indicating potential applications in antimicrobial drug development (S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, V. Chernykh, 2015).

Material Science Applications

  • Optimization in Synthesis for Modulators : Studies on optimizing the synthesis of compounds like N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, a Nav1.8 sodium channel modulator, highlight the application of similar compounds in developing novel modulators with potential uses in material science and electronics (M. Fray, A. Gillmore, Melanie S. Glossop, D. McManus, I. B. Moses, C. Praquin, K. Reeves, L. R. Thompson, 2010).

Molecular Studies

  • Structural Characterization : Research on the synthesis and structural characterization of isomers like 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester has expanded the understanding of molecular structures and inductive effects in chemistry, which is critical for designing more effective and targeted molecules in various fields (M. Kadir, N. Mansor, U. Osman, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-amino-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFADRQCVDIWFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-N-methylpyridine-3-carboxamide

CAS RN

94924-86-4
Record name 6-amino-N-methylpyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.